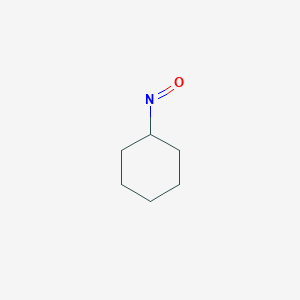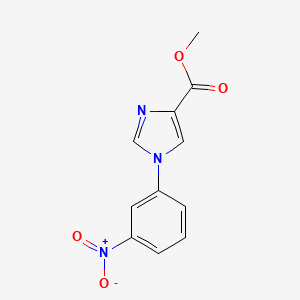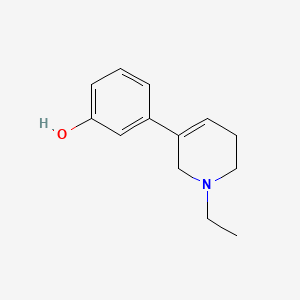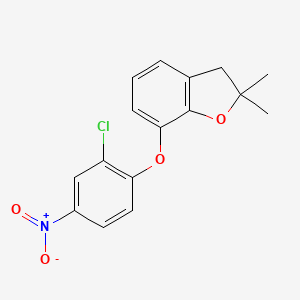![molecular formula C12H8N2OS B8605012 2-phenyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B8605012.png)
2-phenyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion of two bioactive moieties makes it a compound of significant interest in medicinal chemistry. The presence of multiple reactive sites allows for a wide range of modifications, leading to the synthesis of various polyfunctional analogs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with thiazole or thiazolidine derivatives, followed by pyridine annulation. This process can be achieved through various synthetic techniques, including cyclization reactions and condensation reactions .
Industrial Production Methods
Industrial production methods for this compound often involve high-throughput screening and computational chemistry to optimize the reaction conditions. The use of advanced synthetic techniques and automation allows for the efficient production of this compound on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
2-phenyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives .
Wissenschaftliche Forschungsanwendungen
2-phenyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of herbicides and other agrochemicals
Wirkmechanismus
The mechanism of action of 2-phenyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes such as topoisomerase I, leading to the stabilization of the enzyme-DNA complex and preventing DNA replication. This mechanism is particularly relevant in its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atom in the pyridine ring.
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds have a similar thiazole ring but are fused with a pyrimidine ring instead of a pyridine ring
Uniqueness
2-phenyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one is unique due to its specific ring fusion and the presence of multiple reactive sites, which allow for extensive functionalization. This makes it a versatile compound for the development of various bioactive molecules .
Eigenschaften
Molekularformel |
C12H8N2OS |
|---|---|
Molekulargewicht |
228.27 g/mol |
IUPAC-Name |
2-phenyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C12H8N2OS/c15-11-10-9(6-7-13-11)16-12(14-10)8-4-2-1-3-5-8/h1-7H,(H,13,15) |
InChI-Schlüssel |
SWDRVDNQYOVTHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=CNC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-Amino-5-chloro-2-hydroxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide](/img/structure/B8604986.png)





